

# Allyl Alcohol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Allyl alcohol*

Cat. No.: *B041490*

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## Abstract

This technical guide provides a comprehensive overview of **allyl alcohol** (IUPAC name: prop-2-en-1-ol; CAS number: 107-18-6), a vital chemical intermediate with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines key industrial and laboratory synthesis protocols, and explores its metabolic fate and toxicological profile. A central focus is placed on the compound's role in modern organic synthesis and its utility in modeling cellular toxicity. The guide includes detailed diagrams of its metabolic and cellular signaling pathways to provide a deeper understanding of its biological interactions, which is of particular relevance to drug development and toxicology research.

## Core Identification

**Allyl alcohol** is the organic compound with the structural formula  $\text{CH}_2=\text{CHCH}_2\text{OH}$ . It is the simplest stable unsaturated alcohol and serves as a versatile precursor for a wide range of chemical derivatives.

- IUPAC Name: prop-2-en-1-ol[1]
- CAS Number: 107-18-6[1]
- Synonyms: 2-Propen-1-ol, Vinylcarbinol, 1-Propen-3-ol[1]

## Physicochemical and Toxicological Properties

A summary of the essential physicochemical and toxicological data for **allyl alcohol** is presented below. This information is critical for its safe handling, application in experimental settings, and for understanding its environmental and biological fate.

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O
Molecular Weight	58.08 g/mol
Appearance	Colorless liquid
Odor	Pungent, mustard-like
Boiling Point	96-98 °C
Melting Point	-129 °C
Density	0.854 g/mL at 25 °C
Flash Point	21 °C (69.8 °F)
Solubility in Water	Miscible
Vapor Pressure	17.3 mmHg at 20 °C
log P (octanol/water)	0.17
Refractive Index (n <sub>20</sub> /D)	1.412
Oral LD <sub>50</sub> (Rat)	64 - 105 mg/kg
Dermal LD <sub>50</sub> (Rabbit)	45 - 89 mg/kg
Inhalation LC <sub>50</sub> (Rat)	0.391 mg/L for 4 hours

(Data compiled from various sources)

## Synthesis and Production

**Allyl alcohol** is produced through several industrial methods and can also be synthesized on a laboratory scale.

## Industrial Production Methods

- **Hydrolysis of Allyl Chloride:** This is a common commercial method where allyl chloride is hydrolyzed using sodium hydroxide.  $\text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl}$
- **Isomerization of Propylene Oxide:** This route is advantageous as it avoids the generation of salt. The reaction is catalyzed, often by potassium alum, at high temperatures.
- **Two-Step Process from Propylene:** Propylene is first oxidized to acrolein, which is then hydrogenated to yield **allyl alcohol**. Alternatively, propylene can undergo acetoxylation to form allyl acetate, which is subsequently hydrolyzed.

## Experimental Protocol: Laboratory Synthesis from Glycerol and Formic Acid

This procedure outlines a common laboratory-scale synthesis of **allyl alcohol**, adapted from established methods.

**Principle:** Glycerol is heated with formic acid. The reaction proceeds through glyceryl formate intermediates, which then decompose upon further heating to yield **allyl alcohol** and carbon dioxide.

Materials:

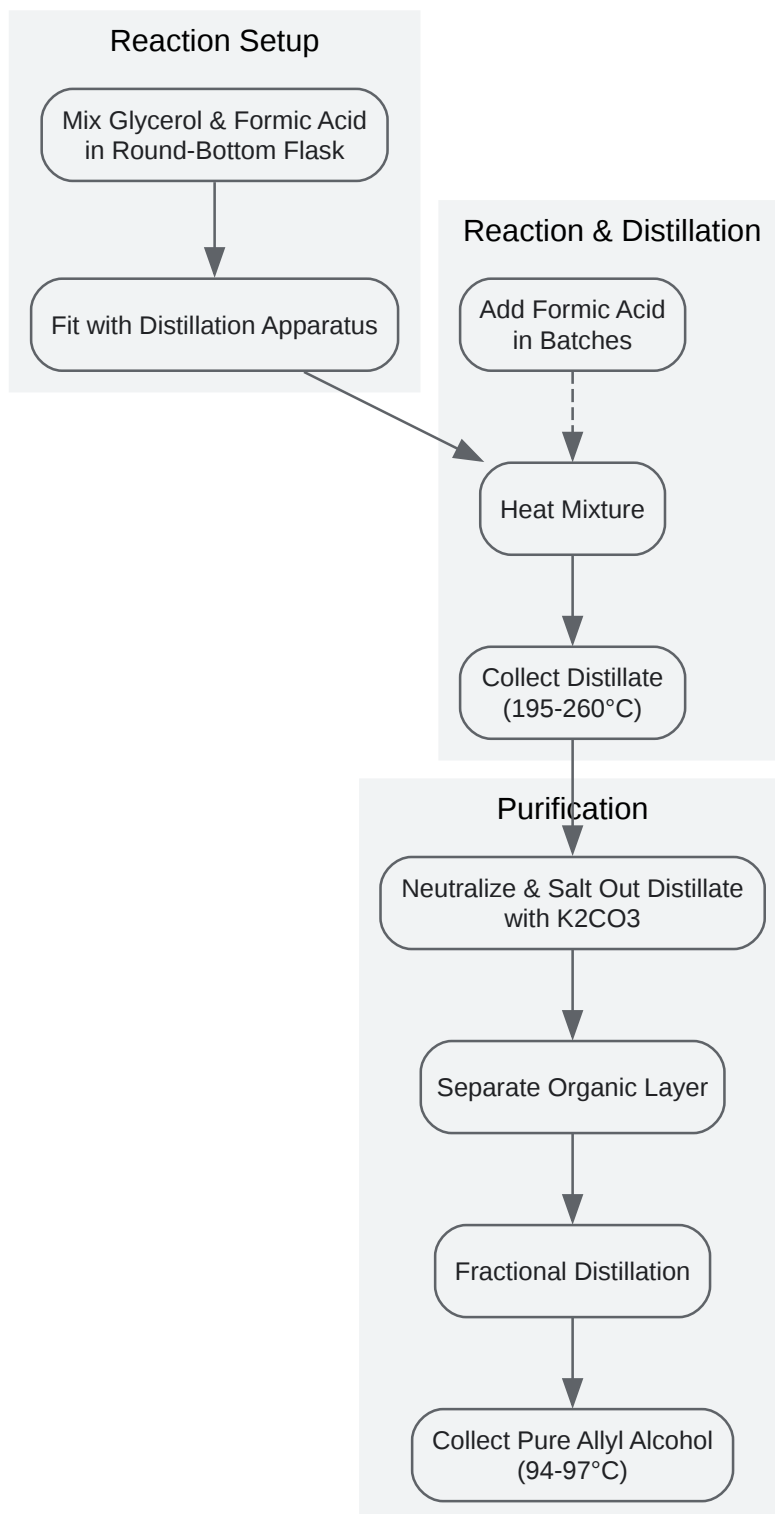
- Glycerol (anhydrous)
- Formic acid (85-90%)
- Potassium carbonate (anhydrous) for drying

Procedure:

- A mixture of glycerol and formic acid is prepared in a round-bottomed flask fitted with a distillation apparatus.
- The mixture is heated. Initially, an aqueous solution of formic acid distills.

- As the temperature rises to between 195 °C and 260 °C, a mixture containing **allyl alcohol**, water, and residual formic acid distills over.
- The reaction is typically run by adding formic acid in batches to the hot glycerol to maintain the reaction.
- The collected distillate is neutralized and salted out by adding potassium carbonate. This helps to separate the **allyl alcohol** from the aqueous layer and neutralize any remaining formic acid.
- The separated organic layer, which is crude **allyl alcohol**, is then distilled.
- To obtain anhydrous **allyl alcohol**, the distillate can be dried further, for example, by azeotropic distillation with a solvent like carbon tetrachloride, followed by a final fractional distillation. The fraction boiling at 94-97 °C is collected.

## Experimental Workflow: Allyl Alcohol Synthesis from Glycerol



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Caption: Workflow for the laboratory synthesis of **allyl alcohol**.

## Applications in Research and Drug Development

**Allyl alcohol** is a valuable building block in organic synthesis due to its bifunctionality, possessing both a nucleophilic hydroxyl group and an electrophilic double bond.

- **Chemical Intermediate:** It is a precursor to a wide range of chemicals, including glycidol (an intermediate in the synthesis of glycerol), flame-resistant materials, drying oils, and plasticizers like diallyl phthalate.<sup>[1]</sup>
- **Pharmaceutical Synthesis:** **Allyl alcohol** and its derivatives are used to introduce the allyl group into molecules, which is a common motif in natural products and pharmacologically active compounds. It is used in fragment-based drug design to create linkers between molecular fragments, for instance, in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors.
- **Toxicology Modeling:** Due to its specific mechanism of hepatotoxicity, **allyl alcohol** is frequently used in vivo and in vitro to induce a reproducible model of periportal liver damage. This model is invaluable for studying mechanisms of chemical-induced liver injury, oxidative stress, and hepatic repair processes.

## Metabolism and Toxicology

The toxicity of **allyl alcohol** is not inherent to the molecule itself but is a result of its metabolic activation to a highly reactive and cytotoxic aldehyde.

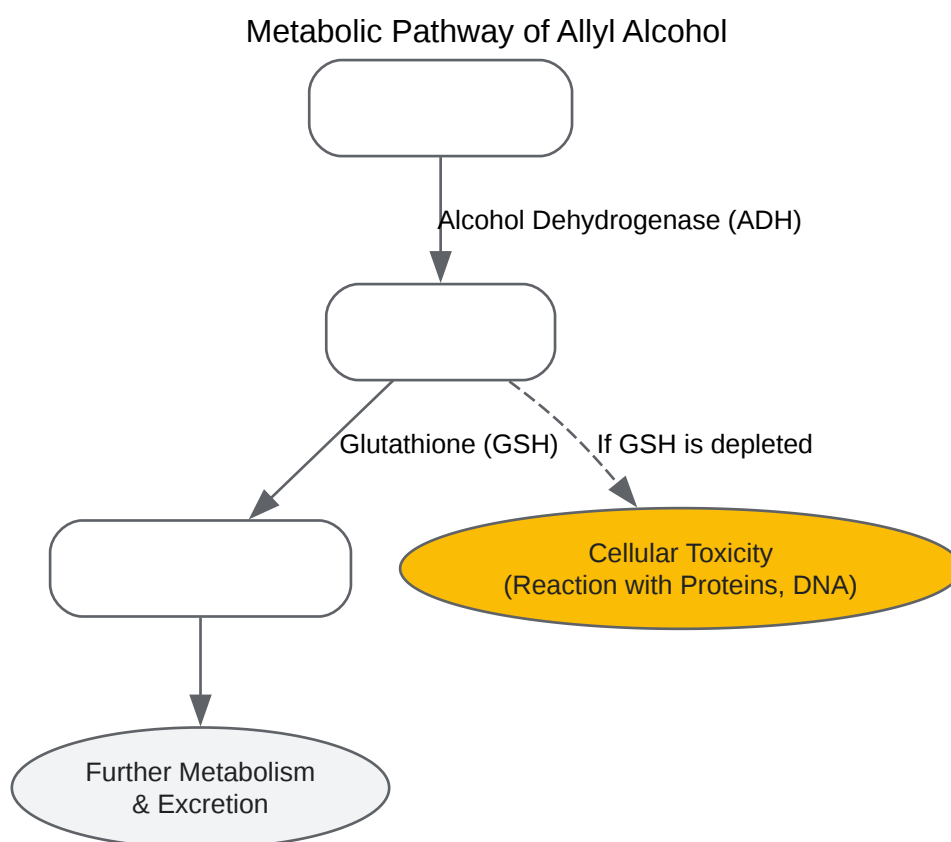
### Metabolic Pathway

The primary pathway for **allyl alcohol** metabolism occurs in the liver.

- **Oxidation:** **Allyl alcohol** is rapidly oxidized to acrolein by the enzyme alcohol dehydrogenase (ADH). This is the key activation step.
- **Detoxification:** Acrolein is a potent electrophile that readily reacts with nucleophiles. The primary detoxification pathway involves conjugation with glutathione (GSH), a cellular antioxidant. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

- Further Metabolism: The resulting GSH-acrolein conjugate is further metabolized and eventually excreted.

Inhibition of alcohol dehydrogenase can prevent **allyl alcohol**-induced toxicity, highlighting the central role of acrolein in its mechanism of action.[2]



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Caption: Metabolic activation and detoxification of **allyl alcohol**.

## Acrolein-Induced Cellular Signaling and Toxicity

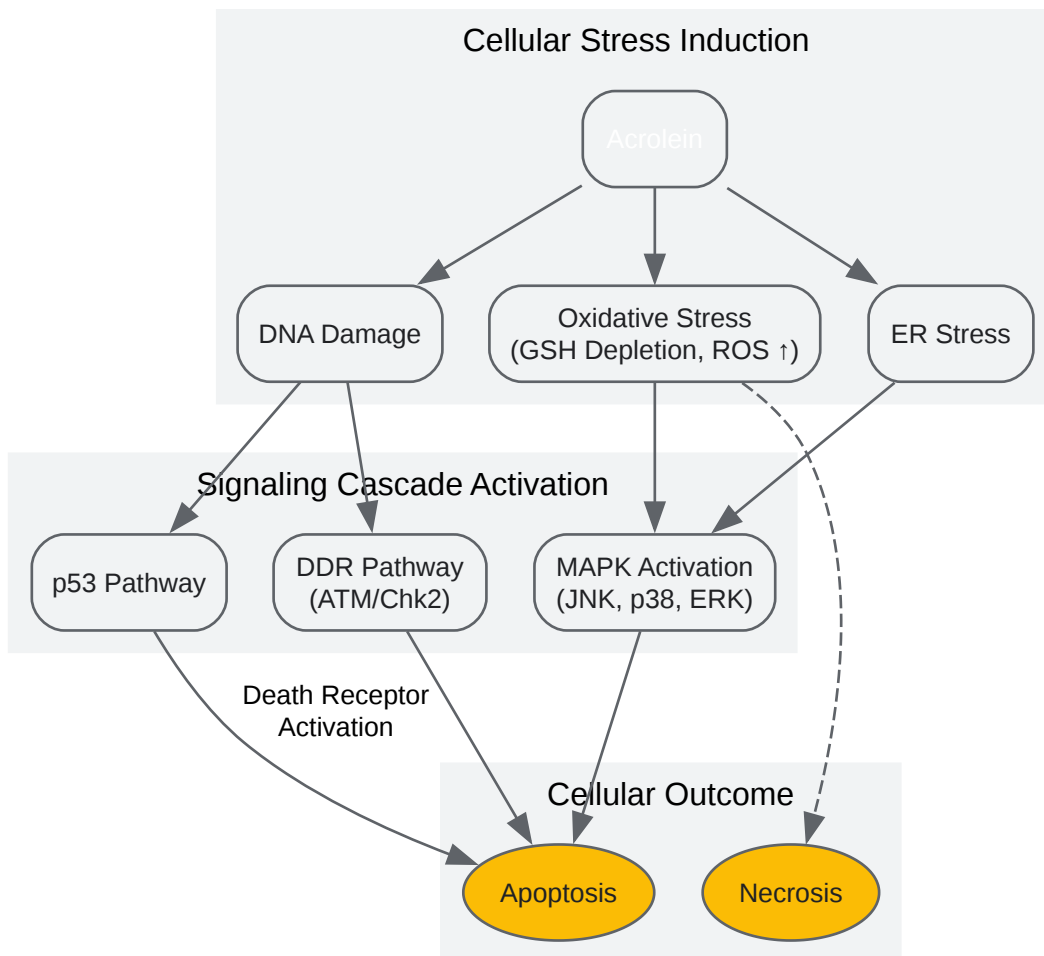
When the rate of acrolein formation overwhelms the glutathione detoxification capacity, acrolein accumulates and damages the cell through multiple mechanisms, activating several stress-related signaling pathways.

- Oxidative Stress: Acrolein depletes cellular antioxidants, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and lipid peroxidation.

- **Protein Adduction:** As a soft electrophile, acrolein readily forms adducts with nucleophilic amino acid residues (cysteine, histidine, lysine) in proteins, leading to enzyme inactivation and disruption of cellular function.
- **MAPK Pathway Activation:** Acrolein exposure leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and ERK. The activation of JNK, in particular, is strongly linked to acrolein-induced cell death.
- **DNA Damage and Apoptosis:** Acrolein can induce DNA damage, leading to the activation of the DNA Damage Response (DDR) pathway (e.g., ATM/Chk2). It also triggers apoptosis through the death receptor pathway, a process that can be initiated by p53 activation and an increase in Fas ligand (FasL) expression.<sup>[3][4]</sup>
- **Endoplasmic Reticulum (ER) Stress:** Acrolein is known to trigger ER stress, leading to the activation of cell death pathways when the stress is prolonged or severe.



## Acrolein-Induced Cellular Signaling Pathways

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Caption: Key signaling pathways activated by the metabolite acrolein.

## Safety and Handling

**Allyl alcohol** is a highly toxic and flammable substance. It is corrosive and can cause severe burns to the skin and eyes. It is fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Due to its low flash point, it must be kept away from all sources of ignition.

## Conclusion

**Allyl alcohol** remains a chemical of significant industrial and academic importance. Its utility as a synthetic building block is well-established, particularly in the pharmaceutical industry for the construction of complex molecules. Furthermore, its well-characterized mechanism of metabolic activation and toxicity makes it an indispensable tool for researchers in toxicology and drug development to probe the fundamental mechanisms of cellular injury and defense. A thorough understanding of its properties, synthesis, and biological interactions, as outlined in this guide, is essential for its safe and effective use in research and development.

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